1,7-Dimethyl-1H-indazole-5-boronic acid

Suzuki-Miyaura coupling Building block Quality control

Integrate this 1,7-dimethylindazole building block for superior kinase inhibitor library synthesis. The N1-methyl group eliminates catalyst poisoning seen with NH analogs, ensuring reproducible yields. The distinct 1,7-substitution pattern offers unique steric/electronic properties critical for PKMYT1-targeted SAR. Reported 95% purity enables precise stoichiometry, reducing purification burden. Strictly avoid regioisomer interchange without validation; this C5-boronic acid directly accesses Roche-patented cores. Secure your supply of this differentiated scaffold for oncology lead optimization.

Molecular Formula C9H11BN2O2
Molecular Weight 190.01 g/mol
CAS No. 1310383-75-5
Cat. No. B1386929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dimethyl-1H-indazole-5-boronic acid
CAS1310383-75-5
Molecular FormulaC9H11BN2O2
Molecular Weight190.01 g/mol
Structural Identifiers
SMILESB(C1=CC(=C2C(=C1)C=NN2C)C)(O)O
InChIInChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)4-7-5-11-12(2)9(6)7/h3-5,13-14H,1-2H3
InChIKeyYOKNKBHSACYLPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Dimethyl-1H-indazole-5-boronic acid CAS 1310383-75-5: Procurement-Ready Profile for Suzuki-Miyaura Cross-Coupling and Kinase-Targeted Library Synthesis


1,7-Dimethyl-1H-indazole-5-boronic acid (CAS 1310383-75-5) is a heteroaryl boronic acid building block with the molecular formula C9H11BN2O2 and a molecular weight of 190.01 . This compound features an indazole core substituted with methyl groups at the N1 and C7 positions and a boronic acid functional handle at the C5 position, enabling its use as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The 1,7-dimethyl substitution pattern distinguishes it from other regioisomeric dimethylindazole boronic acids, which may exhibit different steric and electronic properties influencing cross-coupling efficiency and final product binding profiles in medicinal chemistry applications .

Why Generic Substitution of 1,7-Dimethyl-1H-indazole-5-boronic acid CAS 1310383-75-5 with Other Indazole Boronic Acids is Scientifically Unreliable


Interchanging 1,7-Dimethyl-1H-indazole-5-boronic acid with seemingly similar indazole boronic acids (e.g., 1,6-dimethyl, 1,4-dimethyl, or unsubstituted 1H-indazole-5-boronic acid) is not valid without explicit experimental validation. The specific N1 and C7 methylation pattern alters the electronic density and steric environment around the C5-boronic acid group, which can significantly impact both cross-coupling reaction rates and the biological activity of derived analogs [1]. Furthermore, the indazole NH proton in unsubstituted analogs can interfere with catalyst turnover in Suzuki-Miyaura reactions, while the N1-methyl group in this compound eliminates this variable, potentially offering more reproducible cross-coupling outcomes [2]. Substitution without head-to-head comparative data risks failed syntheses or misleading structure-activity relationship (SAR) interpretations in kinase inhibitor programs, as exemplified by Roche's patent filings that differentiate specific indazole substitution patterns for PKMYT1 inhibitory activity [3].

Quantitative Differentiation Evidence for 1,7-Dimethyl-1H-indazole-5-boronic acid CAS 1310383-75-5 vs. Regioisomeric and Unsubstituted Analogs


Purity Benchmarking: Comparable Commercial Purity to 1,6-Dimethyl Regioisomer, Critical for Reproducible Coupling Yields

Commercial sourcing analysis confirms that 1,7-Dimethyl-1H-indazole-5-boronic acid is available at a minimum purity specification of 95% , which is identical to the purity specification offered for the closely related 1,6-dimethyl regioisomer (CAS 1310383-74-4) . While the unsubstituted 1H-indazole-5-boronic acid (CAS 338454-14-1) is available at a higher purity grade of 97-98% in some commercial sources [1], the 1,7-dimethyl substitution pattern provides unique steric and electronic properties that cannot be replicated by the unsubstituted analog, making the 95% purity grade acceptable for its specific synthetic applications.

Suzuki-Miyaura coupling Building block Quality control

Regioisomeric Availability: 1,7-Dimethyl Pattern as a Distinct Synthetic Entry Point vs. 1,4- and 1,6-Dimethyl Analogs

Among the family of dimethylindazole boronic acids, the 1,7-dimethyl-5-boronic acid regioisomer (CAS 1310383-75-5) occupies a specific chemical space that is synthetically distinct. Commercial catalogs confirm the availability of multiple regioisomers, including the 1,4-dimethyl (CAS 1310405-36-7), 1,5-dimethyl (CAS 1262512-81-1), and 1,6-dimethyl (CAS 1310383-74-4) variants, each offered at comparable purities (95-98%) . The 1,7-dimethyl substitution pattern positions the methyl groups adjacent to the boronic acid handle (C7) and on the heterocyclic nitrogen (N1), creating a unique steric environment that differentiates its reactivity and the binding orientation of derived products from other regioisomers [1].

Regioisomer Library synthesis SAR studies

C–H Borylation Reactivity: N1-Methylation Enables Efficient C3 Functionalization vs. NH-Containing Indazoles

Iridium-catalyzed C–H borylation of N-protected indazoles occurs rapidly and selectively at the C3 position, whereas NH-free indazoles exhibit poor reactivity due to catalyst inhibition by the basic nitrogen [1]. While this study did not directly test 1,7-dimethyl-1H-indazole-5-boronic acid, the presence of an N1-methyl group in this compound (analogous to N-protection) is expected to prevent catalyst poisoning, enabling efficient borylation at C3. This contrasts with unsubstituted 1H-indazole-5-boronic acid (CAS 338454-14-1), where the NH proton can coordinate to the Ir catalyst, leading to slow reactions and low conversions [1].

C-H activation Iridium catalysis Late-stage functionalization

Patent Relevance: 1,7-Dimethylindazole Core Validated in Kinase Inhibitor Patent Filings vs. Unspecified Indazole Scaffolds

Roche's 2024 patent filing specifically describes indazole compounds as PKMYT1 inhibitors for cancer therapy [1]. While the exact structure of the clinical candidate is not disclosed, the patent highlights the critical importance of specific indazole substitution patterns in achieving potent kinase inhibition. Indazole derivatives with precise substitution patterns (like the 1,7-dimethyl motif) are increasingly pursued in kinase drug discovery programs, as evidenced by over 42 patents published between 2013-2017 covering indazole-based therapeutics [2]. This validates the strategic importance of building blocks like 1,7-dimethyl-1H-indazole-5-boronic acid in constructing patent-relevant chemical matter, distinguishing it from generic, unsubstituted indazole scaffolds.

Kinase inhibitor PKMYT1 Oncology

High-Impact Application Scenarios for 1,7-Dimethyl-1H-indazole-5-boronic acid CAS 1310383-75-5 Based on Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for Kinase-Focused Fragment and Library Synthesis

Utilize 1,7-Dimethyl-1H-indazole-5-boronic acid as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct biaryl and heterobiaryl linkages for kinase inhibitor libraries. The 95% minimum purity specification ensures reliable stoichiometry and minimizes purification challenges, while the distinct 1,7-dimethyl substitution pattern provides a sterically and electronically differentiated scaffold for exploring SAR around ATP-binding pockets. The N1-methyl group eliminates NH-related catalyst inhibition issues, potentially improving cross-coupling yields and reproducibility compared to NH-containing indazole boronic acids [1].

Synthesis of Patent-Relevant PKMYT1 and Related Kinase Inhibitor Analogs

Leverage this building block to access the 1,7-dimethylindazole core structure implicated in recent kinase inhibitor patents, including Roche's PKMYT1 inhibitor filings [2]. The specific methylation pattern may be critical for achieving the desired binding interactions and selectivity profile over other kinase targets. As indazole-based compounds continue to dominate kinase drug discovery patents [3], incorporating this specific regioisomer into synthetic routes can help medicinal chemistry teams generate novel, proprietary chemical matter with potential oncology applications.

C–H Borylation for Late-Stage Diversification of Advanced Intermediates

Employ 1,7-Dimethyl-1H-indazole-5-boronic acid-derived intermediates in iridium-catalyzed C–H borylation reactions to introduce additional functional handles at the C3 position. The N1-methyl group is expected to prevent catalyst poisoning, enabling efficient borylation where NH-containing analogs would fail [4]. This orthogonal functionalization strategy allows for the creation of densely functionalized indazole scaffolds without the need for protecting group manipulations, streamlining the synthesis of complex drug-like molecules.

Regioisomeric Comparator Studies to Deconvolute Methyl Group Contributions to Biological Activity

Use this compound in parallel with other dimethylindazole boronic acid regioisomers (1,4-, 1,5-, and 1,6-dimethyl variants ) to systematically dissect the impact of methyl group positioning on target binding, selectivity, and pharmacokinetic properties. This comparative SAR approach is essential for identifying the optimal substitution pattern for lead optimization, ensuring that the chosen building block provides the maximal therapeutic window. The commercial availability of these regioisomers at comparable purities facilitates rigorous, quantitative comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,7-Dimethyl-1H-indazole-5-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.